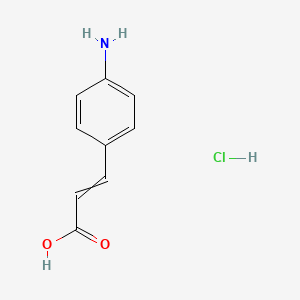

4-Aminocinnamic acid hydrochloride

Description

General Overview of Cinnamic Acid Derivatives and Their Research Significance

Cinnamic acid and its derivatives are a class of organic compounds that are widespread in the plant kingdom, found in fruits, vegetables, and flowers. jocpr.comresearchgate.net They are characterized by a phenyl group attached to an acrylic acid moiety. nih.gov In chemical research, cinnamic acid derivatives are recognized as crucial intermediates in various biosynthetic pathways, including the shikimate and phenylpropanoid pathways, which are fundamental for the synthesis of many alkaloids, aromatic amino acids, and other natural products. jocpr.com

The versatility of cinnamic acid derivatives stems from the various functional groups that can be attached to the phenyl ring, leading to a wide array of chemical properties and biological activities. researchgate.netnih.gov For instance, the presence of hydroxyl or methoxy (B1213986) groups can significantly influence their antioxidant and other pharmacological properties. jocpr.comresearchgate.net Researchers have extensively studied these derivatives for their potential applications in pharmaceuticals, owing to their observed antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netnih.gov The ability to synthesize these compounds through methods like the Perkin reaction and Knoevenagel–Doebner condensation allows for the creation of novel molecules with tailored properties for various research applications. jocpr.commdpi.com

Importance of 4-Aminocinnamic Acid Hydrochloride (4ACA-HCl) as a Research Chemical Intermediate

This compound is the hydrochloride salt of 4-aminocinnamic acid. The addition of hydrochloric acid to the amino group of 4-aminocinnamic acid increases its stability and solubility in aqueous solutions, which is advantageous for many chemical reactions and research applications. This modification makes 4ACA-HCl a valuable and versatile intermediate in organic synthesis.

The primary importance of 4ACA-HCl in research lies in its bifunctional nature. It possesses both an amino group and a carboxylic acid group, attached to a phenyl ring with a propenoic acid side chain. This unique structure allows it to participate in a wide range of chemical transformations. The amino group can be diazotized and subsequently replaced by various other functional groups, or it can be acylated or alkylated. The carboxylic acid group can be converted into esters, amides, or other acid derivatives. The double bond in the acrylic acid moiety can also undergo various addition reactions.

This reactivity makes 4ACA-HCl a key building block for the synthesis of more complex molecules. It serves as a precursor for creating novel organic compounds with specific electronic, optical, or biological properties. For example, it can be used in the synthesis of polymers, dyes, and materials with potential applications in materials science and medicinal chemistry.

Scope and Research Trajectories of 4ACA-HCl in Contemporary Chemical Science

The research landscape for this compound is expanding, driven by the continuous search for new materials and molecules with unique functionalities. Current research often focuses on leveraging the reactive sites of 4ACA-HCl to construct larger, more elaborate molecular architectures.

One significant research trajectory involves the incorporation of 4ACA-HCl into polymers and macromolecules. The amino and carboxylic acid groups provide convenient handles for polymerization reactions, leading to the formation of polyamides, polyesters, and other functional polymers. These materials are being investigated for their potential use in advanced applications such as drug delivery systems, biocompatible materials, and organic electronics.

Another area of active research is the use of 4ACA-HCl in the synthesis of novel photoactive and electroactive materials. The cinnamic acid core is a chromophore, and by modifying the amino group and the carboxylic acid, researchers can tune the photophysical properties of the resulting molecules. This has led to the development of new fluorescent probes, photosensitizers, and materials for nonlinear optics.

Furthermore, the structural motif of 4ACA-HCl is of interest in medicinal chemistry. As a derivative of cinnamic acid, which is known for its diverse biological activities, 4ACA-HCl serves as a scaffold for the synthesis of new potential therapeutic agents. Researchers are exploring how modifications to the 4ACA-HCl structure can lead to compounds with enhanced or novel pharmacological profiles. rsdjournal.orgresearchgate.net The development of new synthetic methodologies to produce these derivatives in significant quantities is a key focus to facilitate these investigations. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C9H10ClNO2 |

| Molecular Weight | 199.63 g/mol scbt.com |

| CAS Number | 54057-95-3 scbt.com |

| Appearance | Crystalline solid |

| Solubility | Soluble in water |

| Synonyms | (2E)-3-(4-Aminophenyl)acrylic acid hydrochloride, p-Aminocinnamic acid hydrochloride chemspider.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

3-(4-aminophenyl)prop-2-enoic acid;hydrochloride |

InChI |

InChI=1S/C9H9NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-6H,10H2,(H,11,12);1H |

InChI Key |

SFRAURMUQMJLPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N.Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 4 Aminocinnamic Acid Hydrochloride

Reactions of the Amine Functionality in 4ACA-HCl

The primary amine group attached to the aromatic ring is a key site for a variety of chemical modifications, most notably in the synthesis of polymers.

Polycondensation Reactions for Polymer Monomer Synthesis

4-Aminocinnamic acid (4ACA), the parent compound of 4ACA-HCl, is a valuable monomer in the production of high-performance biopolymers such as polyamides and polyimides. researchgate.netacs.org The amine functionality of 4ACA serves as a nucleophilic site for polycondensation reactions with dicarboxylic acids or their derivatives. nih.govyoutube.comyoutube.com

A common strategy involves the initial photodimerization of 4ACA to produce a diamine. researchgate.netacs.org This is achieved through a [2+2] photocycloaddition of the carbon-carbon double bonds of two 4ACA molecules, resulting in the formation of a cyclobutane (B1203170) ring and yielding a diamino-truxillic acid derivative. researchgate.net This bio-derived diamine can then be reacted with various tetracarboxylic acid dianhydrides to synthesize polyimides. researchgate.netacs.org These bio-based polyimides have demonstrated exceptional thermal resistance and high transparency. researchgate.net

The general scheme for the synthesis of polyimides from 4ACA involves a two-step process. First, the diamine derived from 4ACA reacts with a dianhydride in a polar aprotic solvent to form a poly(amic acid). azom.comuwo.ca In the second step, this intermediate undergoes cyclodehydration, typically through thermal or chemical means, to yield the final polyimide. azom.com

The properties of the resulting polyimides can be tailored by selecting different dianhydrides. For instance, the use of various dianhydrides allows for the modification of properties such as solubility and thermal stability in the final polymer. researchgate.net

Below is a table summarizing representative polycondensation reactions involving derivatives of 4-aminocinnamic acid.

| Monomer 1 (from 4ACA) | Monomer 2 | Polymer Type | Key Findings |

| 4,4'-Diamino-α-truxillic acid (from 4ACA photodimerization) | Pyromellitic dianhydride | Polyimide | High thermal stability, high transparency. researchgate.net |

| 4,4'-Diamino-α-truxillic acid | Various tetracarboxylic acid dianhydrides | Polyimide | Tunable properties based on dianhydride structure. researchgate.net |

| 4-Aminohydrocinnamic acid (from 4ACA hydrogenation) | Self-polycondensation | Polyamide | High molecular weight polyamide with good thermal properties. |

Olefinic Moiety Reactivity

The carbon-carbon double bond in the cinnamic acid backbone of 4ACA-HCl is another site for diverse chemical transformations, including isomerization and functionalization.

E/Z Photoisomerization and Isomeric Control

The double bond in 4-aminocinnamic acid allows for the existence of E (trans) and Z (cis) geometric isomers. The interconversion between these isomers can often be controlled by light, a process known as photoisomerization. researchgate.net The trans-isomer is generally the more stable form. nih.gov

The reversible trans-cis isomerization of azobenzene (B91143) derivatives, which share some structural similarities with 4ACA, has been extensively studied and can be induced by alternating irradiation with light of different wavelengths. elsevierpure.commdpi.com For instance, UV light can promote the trans to cis isomerization, while visible light or thermal relaxation can drive the reverse process. elsevierpure.commdpi.com The efficiency of this photoisomerization can be influenced by the solvent environment. elsevierpure.com

While detailed studies specifically on the photoisomerization of 4ACA-HCl are not abundant, the general principles of cinnamic acid and azobenzene derivative photo-reactivity suggest that similar isomeric control could be achieved for 4ACA-HCl. This E/Z isomerization is a critical aspect in applications such as the development of photoresponsive materials.

| Isomer | Configuration | Relative Stability |

| E-4-Aminocinnamic acid | trans | More stable |

| Z-4-Aminocinnamic acid | cis | Less stable |

General Functionalization of the Carbon-Carbon Double Bond

The olefinic double bond of 4-aminocinnamic acid and its derivatives is susceptible to a variety of addition and modification reactions, allowing for the synthesis of a wide range of functionalized molecules.

One significant functionalization is the hydrogenation of the double bond to yield 4-aminohydrocinnamic acid. This saturated derivative can then be used in polycondensation reactions to form high-molecular-weight polyamides with notable thermal stability.

Furthermore, the double bond in cinnamic acid derivatives can undergo various other transformations. These include decarboxylative functionalization reactions that lead to the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net For example, metal-free decarboxylative sulfono functionalization of cinnamic acids has been reported to produce (E)-vinyl sulfones. organic-chemistry.org This reaction proceeds via a radical mechanism initiated by iodine and a peroxide. organic-chemistry.org

Other functionalization strategies for the double bond in cinnamic acid derivatives can include reactions like epoxidation, dihydroxylation, and cycloadditions, further expanding the synthetic utility of 4ACA-HCl as a versatile chemical intermediate. The reactivity of the double bond is influenced by the electronic nature of the substituents on the aromatic ring. mdpi.com

Advanced Characterization Techniques in 4 Aminocinnamic Acid Hydrochloride Research

Spectroscopic Characterization Methods

Spectroscopic techniques are central to the analysis of 4-Aminocinnamic acid hydrochloride, providing detailed information at the molecular level. These methods rely on the interaction of electromagnetic radiation with the compound to reveal its structural features and the dynamics of its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides comprehensive insight into the molecular structure and environment of atomic nuclei. youtube.com It is particularly effective for the structural elucidation and real-time monitoring of reactions involving this compound. rsc.org

¹H NMR and ¹³C NMR for Structural Elucidation and Reaction Monitoring

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the molecular framework of this compound. By analyzing the chemical shifts, coupling constants, and signal intensities, researchers can map out the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of 4-Aminocinnamic acid, characteristic signals reveal the presence of its key structural components. chemicalbook.com The protons on the aromatic ring, the vinyl group, and the amino group each produce distinct resonances. For instance, the protons of the C=C double bond typically appear as doublets, with one corresponding to the α-CH proton and the other to the β-CH proton. researchgate.net Aromatic protons of the cinnamic acid moiety are generally observed as multiplets in the downfield region of the spectrum. researchgate.net

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. chemicalbook.com The chemical shifts of the carbonyl carbon, the vinyl carbons, and the aromatic carbons are all identifiable. researchgate.net For example, the carbonyl carbon of the carboxylic acid group typically resonates at a significantly downfield chemical shift. researchgate.net

NMR is also an invaluable technique for monitoring the progress of chemical reactions in real time. youtube.comnih.gov By acquiring spectra at various intervals, scientists can track the disappearance of reactants and the appearance of products, providing a detailed kinetic profile of the reaction. This allows for the immediate mass balance and quantitative profiling of all materials involved. rsc.org

| Compound | Proton/Carbon | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Cinnamic Acid | α-CH Proton | ~6.5 | researchgate.net |

| β-CH Proton | ~7.8 | researchgate.net | |

| Aromatic Protons | ~7.4-7.7 | researchgate.net | |

| p-substituted Cinnamic Acids | Carbonyl Carbon (Acids) | ~173 | researchgate.net |

Two-Dimensional (2D) NMR Experiments

To unravel more complex structural details, researchers often turn to two-dimensional (2D) NMR experiments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide information about the connectivity between different nuclei. youtube.com

COSY spectra reveal couplings between protons, helping to establish which protons are adjacent to each other in the molecular structure. youtube.com

HSQC experiments correlate proton signals with the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra. youtube.com

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, especially in identifying quaternary carbons. youtube.comscielo.br

These 2D NMR techniques are instrumental in the unambiguous assignment of all proton and carbon signals in the spectrum of this compound and its derivatives. scielo.br

Solid-State NMR (e.g., CP/MAS for polymers)

While solution-state NMR is excellent for characterizing soluble molecules, solid-state NMR (ssNMR) is essential for studying insoluble materials like polymers derived from 4-Aminocinnamic acid. The Cross-Polarization Magic-Angle Spinning (CP/MAS) technique is a cornerstone of solid-state NMR. emory.eduuic.edu

Magic-Angle Spinning (MAS) is employed to average out anisotropic interactions that broaden the spectral lines in solid samples, leading to higher resolution spectra. emory.edu Cross-polarization is used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. nih.gov

For polymers of 4-aminocinnamic acid, ¹³C CP/MAS NMR can provide valuable information about the polymer structure, conformation, and dynamics in the solid state. researchgate.net It can be used to monitor changes in the chemical structure during polymerization or subsequent processing. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. youtube.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds. libretexts.org

Characterization of Functional Groups and Reaction Progress

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net

N-H stretching: The primary amine group (NH₂) typically shows two bands in the region of 3400-3300 cm⁻¹. youtube.com

O-H stretching: The hydroxyl group of the carboxylic acid exhibits a very broad absorption band over a wide range, often from 3300 to 2500 cm⁻¹. docbrown.info

C=O stretching: The carbonyl group of the carboxylic acid gives rise to a strong, sharp absorption band around 1700 cm⁻¹. researchgate.netdocbrown.info

C=C stretching: The alkene C=C bond and the aromatic ring C=C bonds show absorptions in the 1650-1450 cm⁻¹ region. libretexts.org

C-N stretching: The C-N bond of the aromatic amine will also have a characteristic absorption.

FT-IR spectroscopy is also a valuable tool for monitoring the progress of reactions. researchgate.net For example, during the polymerization of 4-Aminocinnamic acid, the disappearance or shifting of the vinyl group absorption bands can be tracked to follow the extent of the reaction. Similarly, any reaction involving the amine or carboxylic acid groups will result in noticeable changes in their respective characteristic absorption bands. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity/Shape | Reference |

|---|---|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch | 3400-3300 | Medium (two bands) | youtube.com |

| N-H Bend | 1640-1560 | Medium | researchgate.net | |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300-2500 | Strong, Very Broad | docbrown.info |

| C=O Stretch | 1725-1700 | Strong, Sharp | researchgate.netdocbrown.info | |

| Alkene (C=C) | C=C Stretch | 1680-1620 | Variable | libretexts.org |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak | libretexts.org |

Attenuated Total Reflectance (ATR-FTIR) for Solid-State Reactions

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique for probing the chemical structure of solid samples and monitoring reactions in real-time. This method is particularly advantageous for analyzing solid-state transformations as it requires minimal sample preparation.

In the investigation of this compound (referred to as [1H]Cl in some literature), ATR-FTIR has been employed to follow the progress of solid-state photoreactions. Researchers have recorded the ATR-FTIR spectra of the compound both before and after exposure to UV irradiation. By comparing these spectra, it is possible to identify changes in the vibrational modes of the molecule. The disappearance of bands associated with the monomer's carbon-carbon double bond and the appearance of new peaks corresponding to the cyclobutane (B1203170) ring of the photoproduct confirm the occurrence of a [2+2] photodimerization reaction. This spectroscopic evidence is crucial for confirming the transformation observed through other techniques like X-ray diffraction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing valuable information on its electronic structure and concentration in a medium.

The electronic absorption spectrum of a compound is fundamental to understanding its interaction with light. For compounds like this compound, the presence of the aromatic ring and the α,β-unsaturated carboxylic acid moiety constitutes a chromophore that absorbs in the UV region. The ability of the para-aminobenzoate fragment within similar molecules to absorb in the UV-visible region is well-documented. researchgate.net While specific spectral data for the hydrochloride salt is not extensively published, analogous compounds like 4-aminobenzoic acid exhibit distinct absorption maxima. sielc.com The protonation of the amino group in 4-aminocinnamic acid to form the hydrochloride salt is expected to induce a hypsochromic (blue) shift in the absorption spectrum compared to the neutral form, due to the electronic effects on the chromophore.

UV-Vis spectroscopy is an exceptionally useful tool for monitoring the kinetics of photoreactions. spectroscopyonline.comspectroscopyonline.com The [2+2] photodimerization of this compound involves the consumption of the monomeric species and the formation of a dimeric product. This transformation can be readily followed by observing the change in the UV-Vis absorption spectrum over time.

The monomer of this compound possesses a characteristic absorbance at a specific wavelength (λmax) due to its conjugated π-electron system. Upon photodimerization, this conjugation is broken as the carbon-carbon double bonds are converted into single bonds within the newly formed cyclobutane ring. Consequently, the resulting dimer does not absorb at the same wavelength. By monitoring the decrease in absorbance at the λmax of the monomer, one can directly track its consumption and determine the reaction kinetics. This method allows for the calculation of reaction rates and quantum yields, providing quantitative insight into the efficiency of the solid-state photoreaction. spectroscopyonline.commdpi.com

Raman Spectroscopy (e.g., Raman Phonon Spectroscopy)

Raman spectroscopy is a light-scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a system. researchgate.net It is complementary to FTIR spectroscopy and is particularly sensitive to non-polar bonds. In the context of crystalline materials like this compound, Raman phonon spectroscopy can be applied to study the lattice vibrations (phonons) of the crystal.

Phonon modes are collective excitations of the atoms or molecules in a crystal lattice and their frequencies are sensitive to the crystal structure, symmetry, and intermolecular interactions. By analyzing the low-frequency region of the Raman spectrum, researchers can gain insight into the packing and stiffness of the crystal lattice. This information is valuable for understanding the topochemical control of solid-state reactions, where the arrangement of molecules in the crystal predetermines the structure of the product. While specific Raman phonon studies on this compound are not widely reported, the technique has been used to analyze the phonon dispersion in related biomolecular structures like polyglycine. nih.gov

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and detailed information about the crystal structure, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. For this compound, SCXRD has been instrumental in characterizing its crystalline form and in providing a mechanistic understanding of its solid-state photoreactivity.

Research has shown that this compound crystallizes in a manner that is conducive to a [2+2] photodimerization. The molecules are pre-organized in the crystal lattice such that the reactive double bonds of adjacent molecules are parallel and within a specific distance, satisfying the geometric criteria for a topochemical reaction as defined by Schmidt's rules. SCXRD analysis has not only determined the initial crystal structure but has also been used to follow the reaction in a single-crystal-to-single-crystal (SCSC) manner. By collecting diffraction data at various stages of UV irradiation, researchers can solve the crystal structure of the intermediate solid solutions containing both the monomer and the dimer, as well as the final photoproduct. This provides unambiguous evidence of the structural transformation and the preservation of crystallinity throughout the reaction.

Table 1: Representative Crystal Data for this compound ([1H]Cl) This table presents typical crystallographic parameters that would be obtained from an SCXRD experiment. The exact values can be found in dedicated crystallographic databases.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀ClNO₂ |

| Formula Weight | 199.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data specific to experimental results |

| b (Å) | Data specific to experimental results |

| c (Å) | Data specific to experimental results |

| α (°) | 90 |

| β (°) | Data specific to experimental results |

| γ (°) | 90 |

| Volume (ų) | Data specific to experimental results |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a cornerstone technique for the solid-state characterization of this compound. It serves as a non-destructive method to obtain a unique "fingerprint" of the crystalline material, ensuring phase purity and confirming structural identity. americanpharmaceuticalreview.comnih.gov Each crystalline solid produces a characteristic diffraction pattern, defined by the positions (in degrees 2θ) and intensities of the diffracted X-ray peaks. nih.gov

In the study of this compound, often denoted as [1H]Cl in literature, PXRD is employed to verify that the bulk synthesized material corresponds to the structure determined by single-crystal X-ray diffraction. researchgate.net This is achieved by comparing the experimental PXRD pattern with a pattern calculated from the single-crystal data. researchgate.netresearchgate.net A close match between the experimental and calculated patterns confirms the phase purity of the bulk sample.

The analysis involves irradiating a powdered sample of minute, randomly oriented crystallites with monochromatic X-rays and measuring the scattered intensity at various angles. americanpharmaceuticalreview.com The resulting diffractogram, a plot of intensity versus 2θ, reveals the lattice spacings (d-spacings) within the crystal structure, governed by Bragg's Law. americanpharmaceuticalreview.comnih.gov

Table 1: Representative Powder X-ray Diffraction Data This table would typically contain the prominent diffraction peaks observed for a pure sample of this compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 15.2 | 5.82 | High |

| 18.5 | 4.79 | Medium |

| 24.3 | 3.66 | Strong |

| 26.0 | 3.42 | High |

| 28.8 | 3.09 | Medium |

| Note: This data is illustrative. Actual peak positions and intensities are determined experimentally. |

In-situ X-ray Diffraction for Following Solid-State Transformations

A powerful application of X-ray diffraction is its use in-situ to monitor dynamic processes within the crystal lattice. For this compound, this has been effectively used to study solid-state transformations, such as the [2+2] photodimerization reaction. researchgate.net This type of reaction, where the monomer molecules within the crystal lattice react to form a dimer upon UV irradiation, can be followed in real-time without destroying the single-crystal nature of the sample. researchgate.net

By collecting full single-crystal X-ray diffraction datasets at successive time intervals during irradiation, researchers can precisely track the changes in the unit cell parameters. researchgate.net This provides a detailed kinetic and mechanistic understanding of the transformation. The gradual shift in lattice dimensions reflects the conversion of the monomer into the photoproduct within the confines of the crystal lattice. researchgate.net

Table 2: Example of Unit Cell Parameter Variation during in-situ Photodimerization of [1H]Cl This table illustrates how the crystal lattice dimensions might change over the course of a solid-state reaction, as monitored by in-situ X-ray diffraction.

| Irradiation Time (min) | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| 0 | 15.45 | 5.95 | 10.20 | 108.5 | 889.0 |

| 30 | 15.42 | 5.94 | 10.21 | 108.4 | 887.5 |

| 60 | 15.39 | 5.93 | 10.22 | 108.3 | 886.1 |

| 120 | 15.35 | 5.91 | 10.24 | 108.1 | 884.0 |

| Note: Data is representative of the trend observed during a solid-state transformation. researchgate.net |

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the three-dimensional shape and surface topography of crystals. nih.gov In the context of this compound, SEM provides direct images of the external crystal habit (morphology). researchgate.net This is crucial for understanding the results of the crystallization process and for correlating the macroscopic appearance with the underlying crystal structure.

The technique involves scanning the surface of the crystal with a focused beam of electrons. The signals that result from the electron-sample interactions are collected to form an image. This allows for the characterization of crystal size, shape (e.g., needles, plates, blocks), and surface features like steps or defects. nih.govresearchgate.net For [1H]Cl, SEM images can be compared with theoretical morphologies, such as those predicted by the Bravais-Friedel-Donnay-Harker (BFDH) model, which is generated from single-crystal diffraction data. researchgate.net

Thermal Analysis of Derived Materials (e.g., Differential Scanning Calorimetry for Polyimides)

While this compound is a small molecule, it serves as a critical monomer for the synthesis of high-performance polymers, such as polyimides and poly(ester-imide)s. researchgate.netuni-hamburg.de Differential Scanning Calorimetry (DSC) is an essential thermal analysis technique used to characterize these derived polymers. nih.gov DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov

This analysis provides crucial information about the thermal properties and stability of the polymers. researchgate.net A key parameter obtained from DSC for amorphous or semi-crystalline polymers is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com This property is critical for determining the polymer's processing temperature and its operational range in various applications. DSC can also reveal other thermal events like melting (Tm), crystallization (Tc), and decomposition. For instance, biobased polyimides synthesized using dimers of 4-aminocinnamic acid have been shown to possess high heat resistance, a property quantified through thermal analysis techniques like DSC. researchgate.net

Table 3: Thermal Properties of Polyimides Derived from 4-Aminocinnamic Acid (4-ACA) Dimers This table summarizes typical thermal data obtained by DSC for polyimides synthesized using 4-ACA derivatives.

| Polymer Type | Monomers | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td10) | Source |

| Poly(ester-imide) | 4-ACA trimellitimide + dihydroxyalkanes | Varies (e.g., ~130-150°C) | Not specified | uni-hamburg.de |

| δ-type Polyimide | δ-type truxinic acid diamine + dianhydride | ~277-377°C | ~415°C | researchgate.net |

| Note: The specific values depend on the exact chemical structure of the polymer, including the co-monomers and side chains used. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 4-aminocinnamic acid. nih.gov By solving approximations of the Schrödinger equation, these methods can determine various electronic properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron density distribution, and electrostatic potential. northwestern.eduarxiv.org

These calculated parameters are instrumental in predicting a molecule's reactivity. For instance, the energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. Furthermore, the distribution of electron density and the locations of electrophilic and nucleophilic sites, which can be identified through calculations of Fukui functions and molecular electrostatic potential maps, provide insights into how the molecule will interact with other chemical species. nih.gov

Molecular Dynamics Simulations for Crystal Packing and Reaction Pathways

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of atoms and molecules, providing detailed insights into crystal packing and the initial steps of reaction pathways. nih.govnih.gov These simulations model the interactions between molecules over time, governed by a force field, and can reveal the preferred arrangements of molecules in a crystal lattice and the dynamic motions that can lead to a chemical reaction. niscpr.res.inacs.org

For cinnamic acid derivatives, MD simulations have been employed to understand solid-state photoreactivity. niscpr.res.in Studies on analogous compounds, such as 3- and 4-cyano-trans-cinnamic acids, have shown that these simulations can confirm crystal structures determined by X-ray diffraction and elucidate the importance of molecular motion in topochemical photodimerization reactions. niscpr.res.in These simulations can highlight the necessity of specific molecular orientations and thermal assistance for a reaction to occur, even when the static crystal structure appears favorable according to geometric criteria like the close proximity of double bonds. niscpr.res.in

In the context of 4-aminocinnamic acid hydrochloride, MD simulations would be invaluable for understanding how the molecules pack in the solid state. The presence of the hydrochloride moiety would introduce strong ionic and hydrogen-bonding interactions, which would dominate the crystal packing. Simulations could predict the most stable packing arrangement and how this arrangement influences the alignment of the cinnamic double bonds, a key factor for potential solid-state photodimerization reactions.

Theoretical Prediction of Photoreactivity and Crystal Packing Arrangement

The photoreactivity of cinnamic acids in the solid state is highly dependent on their crystal packing, a principle known as topochemical control. Theoretical predictions play a crucial role in understanding and anticipating this behavior. The crystal packing determines the proximity and orientation of the reactive double bonds of neighboring molecules. For a [2+2] cycloaddition to occur upon irradiation, the double bonds must be parallel and within a certain distance (typically less than 4.2 Å).

For this compound, theoretical calculations can predict the most stable crystal packing arrangement by minimizing the lattice energy. These predictions would consider the strong hydrogen bonding and electrostatic interactions involving the ammonium (B1175870) and carboxyl groups, as well as the chloride counter-ion. The predicted packing can then be analyzed to determine if the geometric criteria for photodimerization are met. The specific arrangement of molecules, such as a head-to-tail stacking, can be predicted, which in turn suggests the type of photodimer that would be formed (e.g., α-truxillic acid derivatives). The use of 4-aminocinnamic acid (4ACA) derivatives in the synthesis of specific photodimers relies on controlling this crystal packing to achieve a desired stereochemical outcome. researchgate.net

Structure-Property Relationship Modeling in Derived Materials

4-Aminocinnamic acid and its photodimers serve as valuable monomers for the synthesis of high-performance polymers, such as polyamides and polyimides. researchgate.netnih.govresearchgate.net Modeling the relationship between the chemical structure of these polymers and their macroscopic properties is essential for designing new materials with desired characteristics. tue.nlresearchgate.net

Polymers derived from 4-aminocinnamic acid often exhibit excellent thermal stability and mechanical properties. For example, a biopolyamide generated from biomass-derived 4-aminohydrocinnamic acid (a reduced form of 4ACA) demonstrated high thermal stability with a 10% weight reduction temperature (Td10) of 394 °C and a high glass transition temperature (Tg) of 240 °C. nih.govresearchgate.net These properties make such materials suitable for applications as high-performance engineering plastics. nih.govresearchgate.net

Similarly, polyimides synthesized from the photodimers of 4-aminocinnamic acid have shown high heat resistance and good solubility in organic solvents, depending on the specific isomeric structure of the dimer used. researchgate.net The bent structure of certain photodimers, like β- and δ-type truxinic acids, can impart solubility to the resulting polyimides without compromising their high thermal stability. researchgate.net This demonstrates a clear structure-property relationship where the geometry of the monomer directly influences the processability and performance of the final polymer. vt.edu

Modeling these relationships often involves correlating molecular features, such as monomer rigidity, chain conformation, and intermolecular interactions (like hydrogen bonding in polyamides), with macroscopic properties like thermal stability, solubility, and mechanical strength. tue.nl

Compound Information Table

| Compound Name | Abbreviation |

| 4-Aminocinnamic acid | 4ACA |

| This compound | 4ACA-HCl |

| 4-Aminohydrocinnamic acid | 4AHCA |

| α-Truxillic acid | - |

| β-Truxinic acid | - |

| δ-Truxinic acid | - |

| Polyamide | PA |

| Polyimide | PI |

Polymer Properties Data Table

| Polymer | Monomer(s) | Td10 (°C) | Tg (°C) | Key Properties |

| Poly(4AHCA) | 4-Aminohydrocinnamic acid | 394 | 240 | High thermal stability, potential for high-performance engineering plastics. nih.govresearchgate.net |

| δ-type-based Polyimides | δ-type truxinic acid diamines and tetracarboxylic acid dianhydrides | ~415 | - | High thermostability, good solubility in organic solvents. researchgate.net |

Applications in Advanced Materials Science

Functional Materials Development

Dyes and Pigments Synthesis (e.g., Pyranoflavyliums)

The functionalization of existing pigments with 4-aminocinnamic acid has led to the creation of new dyes with enhanced properties. A notable example is its use in modifying pyranoflavyliums, a class of bio-inspired dyes similar to anthocyanins found in red wine.

In a reported synthesis, 4-aminocinnamic acid was chemically bonded to a 7-hydroxyl pyranoflavylium derivative. researchgate.netnih.govresearchgate.net The reaction utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a coupling agent to form a stable ester bond between the carboxylic acid group of 4-aminocinnamic acid and the hydroxyl group of the pyranoflavylium core. researchgate.netnih.govresearchgate.net This process, optimized for molar ratios and reaction times, achieved a yield of approximately 68-69% for the 4-amino derivative. researchgate.netmdpi.com

The resulting hybrid molecule, a 4-amino cinnamate (B1238496) pyranoflavylium ester, is a new dye with significantly altered and improved characteristics. nih.gov Key research findings include:

Enhanced Chromatic Stability: The functionalization results in novel dyes with greater stability across a wide pH range compared to the original pyranoflavylium pigment. nih.govmdpi.com

Bathochromic Shift: The inclusion of the 4-aminocinnamic acid chromophore causes a bathochromic shift, meaning the dye's maximum light absorption moves to a longer wavelength. nih.govmdpi.com Specifically, the absorption maximum shifts from 550 nm in the precursor to 565 nm in the new dye, pushing the color deeper into the red region of the visible spectrum. mdpi.com

This method provides a straightforward and environmentally friendly alternative to more complex functionalization processes, opening pathways to new dyes with tailored chromatic features for various industries. nih.gov

Materials for Non-linear Optics and Optoelectronics

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, a property crucial for technologies like laser frequency conversion, optical switching, and data storage. researchgate.net The development of new organic NLO materials is a significant area of research.

Cinnamic acids and their derivatives are considered promising candidates for creating dyes and materials for NLO and optoelectronic applications. researchgate.net This potential stems directly from their molecular structure, which features an extensive system of conjugated double bonds (the phenyl ring and the acrylic acid side chain). researchgate.net This conjugation facilitates the delocalization of electrons, which is a key requirement for high nonlinear optical activity.

Furthermore, amino acids are increasingly being used as precursors for synthesizing NLO materials. researchgate.net As a derivative of both cinnamic acid and an aromatic amino acid, 4-aminocinnamic acid combines these advantageous features. Its structure can be strategically modified to optimize NLO properties, making it a valuable building block for the design of advanced materials for photonics and optoelectronics. researchgate.netresearchgate.net

Surface Functionalization for Advanced Applications

The ability to chemically graft 4-aminocinnamic acid onto the surfaces of other materials allows for the creation of functionalized materials with novel properties, particularly in the realms of bioactivity and medicine.

Cellulose (B213188) Fibers

Cellulose is an abundant natural polymer, but it lacks inherent antimicrobial properties, limiting its use in fields like medical textiles and food packaging. bohrium.com Research has demonstrated a simple and green strategy to impart powerful antibacterial capabilities to cellulose by functionalizing it with 4-aminocinnamic acid. bohrium.comresearchgate.net

The process involves two main steps:

Oxidation: Cellulose fibers are first treated with sodium periodate (B1199274) (NaIO₄) to create dialdehyde (B1249045) cellulose fibers (DCFs). This step introduces reactive aldehyde groups onto the cellulose backbone. bohrium.com

Grafting: The DCFs are then reacted with 4-aminocinnamic acid. The amino group of the acid reacts with the aldehyde groups on the cellulose via a Schiff base reaction, forming a stable covalent bond. bohrium.com

The resulting 4-aminocinnamic acid-modified cellulose fibers (C-DCFs) exhibit potent and long-lasting antibacterial activity.

Antibacterial Activity of Modified Cellulose Fibers

| Bacterial Strain | Inhibition Ratio | Key Finding | Reference |

|---|---|---|---|

| S. aureus (Gram-positive) | >99.6% | Maintained 99% antibacterial ratio after two months of air exposure. | bohrium.com |

| E. coli (Gram-negative) | >99.0% |

The long-term effectiveness is attributed to the non-leaching nature of the chemically grafted 4-aminocinnamic acid, making these modified fibers highly advantageous for applications requiring robust and sustained antibacterial properties. bohrium.com

Medical Devices

The prevention of post-operative infection and implant failure is a major challenge in medicine. mdpi.commdpi.com A primary cause of failure is bacterial colonization on the surfaces of medical devices like dental and orthopedic implants, which are often made of materials like titanium or stainless steel. mdpi.comunitbv.ro Consequently, there is significant interest in modifying the surfaces of these implants to make them inherently antibacterial. mdpi.comunitbv.ronih.gov

Surface functionalization can alter the chemistry, hydrophilicity, and topography of an implant to inhibit bacterial adhesion and biofilm formation without compromising the bulk mechanical properties of the device. unitbv.ro Given the demonstrated ability of 4-aminocinnamic acid to be covalently grafted onto surfaces like cellulose and its proven, potent antibacterial effects, it represents a strong candidate for the surface functionalization of medical devices to reduce the risk of implant-associated infections. bohrium.com

Chromophore Applications in Hybrid Systems

A chromophore is the part of a molecule that imparts color. 4-Aminocinnamic acid can act as a functional chromophore in hybrid material systems, where it is combined with other materials like polymers or nanoparticles to create a new system with synergistic or novel properties.

The modification of cellulose fibers is a clear example of such a hybrid system. bohrium.com Here, the cellulose polymer acts as a substrate, while the grafted 4-aminocinnamic acid acts as the functional component, creating a cellulose-organic acid hybrid material with powerful antibacterial capabilities. bohrium.comresearchgate.net

Similarly, the synthesis of pyranoflavylium-cinnamate dyes creates a new molecular hybrid. researchgate.netnih.gov The covalent bonding of the 4-aminocinnamic acid chromophore to the pyranoflavylium chromophore results in a new, larger chromophoric system. This hybrid molecule exhibits different and more desirable optical properties—specifically, a red-shifted light absorption and greater color stability—than its precursor parts. nih.govmdpi.com The development of such hybrid chromophores is a key strategy for designing new dyes and pigments with precisely controlled characteristics.

Analytical Methodologies for Purity and Quantitative Assessment of 4 Aminocinnamic Acid Hydrochloride

The quality control of 4-Aminocinnamic acid hydrochloride, a compound used in various research applications, relies on precise and validated analytical methods to determine its purity, identify and quantify impurities, and verify its chemical composition. scbt.comtcichemicals.com The following sections detail the principal techniques employed for these analytical assessments.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing 4-Aminocinnamic acid and its derivatives is a key area of future research. Current synthetic routes often rely on traditional methods that can be improved in terms of sustainability.

A promising approach involves the use of biocatalysis. For instance, engineered enzymes, such as glutamate (B1630785) dehydrogenase, have been successfully used to synthesize (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical. nih.govresearchgate.net This highlights the potential for developing enzymatic or microbial processes for the production of 4-Aminocinnamic acid, which would offer a greener alternative to conventional chemical synthesis. nih.govresearchgate.net

Furthermore, exploring novel catalytic systems is crucial. For example, a green synthesis method for 4-aminomorpholine (B145821) has been developed using a zinc powder-palladium-carbon bimetallic catalyst in a weak carbonic acid system, which is more environmentally friendly than using strong acids like acetic or hydrochloric acid. google.com Similar innovative catalytic systems could be adapted for the synthesis of 4ACA-HCl.

Exploration of New Derivatization Reactions and Functional Group Transformations

The inherent reactivity of the amino, carboxylic acid, and vinyl groups in 4-Aminocinnamic acid hydrochloride offers a rich platform for chemical modification. Future research will likely focus on exploring new derivatization reactions and functional group transformations to create a diverse library of novel compounds with unique properties.

Cinnamic acid and its derivatives can undergo various transformations, including amidation, esterification, and reactions at the aromatic ring and the double bond. beilstein-journals.org For example, the carboxyl group can be activated using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) or methyltrimethoxysilane (B3422404) (MTM) to facilitate amide bond formation. beilstein-journals.org

The amino group in 4ACA-HCl provides a handle for a wide range of modifications. The synthesis of conjugates linking cinnamic acid derivatives to other bioactive molecules, such as 4-aminoquinolines, has shown promise in the development of new therapeutic agents. nih.gov This modular approach allows for the combination of different pharmacophores to create dual-action or targeted drugs. nih.gov

Future work will likely involve the development of more selective and efficient methods for functional group interconversion. This could include the use of photoredox catalysis, as demonstrated in the conversion of alcohols to iodides, or the application of novel catalysts for specific transformations. researchgate.net

In-depth Studies of Solid-State Reaction Mechanisms

The solid-state chemistry of cinnamic acids and their derivatives is a fascinating area with implications for materials science and crystal engineering. The photodimerization of cinnamic acids in the solid state to form cyclobutane (B1203170) derivatives is a well-known example of a topochemical reaction, where the crystal packing dictates the stereochemistry of the product.

Future research will benefit from in-depth studies of the mechanisms of these solid-state reactions. Understanding the relationship between molecular structure, crystal packing, and reactivity is crucial for controlling the outcome of these transformations and for designing crystals with desired photophysical and photochemical properties.

Advanced analytical techniques, such as solid-state NMR and single-crystal X-ray diffraction, will be instrumental in elucidating the intricate details of these reaction pathways. Computational modeling can also provide valuable insights into the intermolecular interactions that govern the solid-state assembly and reactivity of 4ACA-HCl and its derivatives.

Design of Next-Generation Materials with Tailored Properties from 4ACA-HCl Derivatives

The versatility of this compound as a building block makes it an attractive candidate for the design of next-generation materials with tailored properties. By strategically modifying its structure, researchers can create polymers, liquid crystals, and other functional materials.

The amino and carboxylic acid groups can be used to form hydrogen-bonded networks, which are fundamental to the design of self-assembling systems and supramolecular architectures. The principles of crystal engineering, which involve the rational design of crystal structures based on intermolecular interactions, can be applied to create materials with specific optical, electronic, or mechanical properties.

For instance, the incorporation of 4ACA-HCl derivatives into polymers could lead to materials with enhanced thermal stability, specific optical properties, or biological activity. The development of novel cinnamic acid/4-aminoquinoline conjugates as potential antimalarial agents demonstrates the potential for creating materials with specific biomedical applications. nih.gov As our understanding of structure-property relationships improves, so too will our ability to design and synthesize novel materials from 4ACA-HCl derivatives with precisely controlled functionalities.

Q & A

Basic Research Questions

Q. How can 4-Aminocinnamic acid hydrochloride be synthesized with high purity, and what analytical methods validate its purity?

- Methodology :

- Synthesis : Utilize solution-phase peptide synthesis or multicomponent reactions under aqueous conditions, similar to protocols for pyridoxine hydrochloride (thiamine-catalyzed reactions) . Optimize reaction parameters (pH, temperature) and employ recrystallization with ethanol/water mixtures to enhance purity.

- Purity Validation : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 207 nm, as validated for related hydrochloride compounds. Calibration curves (1–10 μg/mL range) and recovery tests (98–102%) ensure accuracy . Optical activity can be assessed via polarimetry (e.g., [α]²⁰/D measurements in acetic acid:water (4:1)) .

Q. What analytical techniques are suitable for characterizing the physicochemical properties of this compound?

- Methodology :

- Structural Confirmation : Employ Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., -NH₂, -COOH) and nuclear magnetic resonance (NMR) for proton environment mapping.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition points and differential scanning calorimetry (DSC) for melting point determination.

- Solubility Profiling : Measure solubility in PBS (pH 7.2), DMSO, and DMF using gravimetric or UV-Vis methods, as outlined for structurally similar amino acid hydrochlorides .

Advanced Research Questions

Q. How can researchers design experiments to study the photoreactivity of this compound in crystalline salts?

- Methodology :

- Crystallization : Co-crystallize the compound with anions (e.g., NO₃⁻, SO₄²⁻) to form salts. Monitor single-crystal-to-single-crystal [2+2] photoreactions using X-ray diffraction (XRD) to track structural changes .

- Photoreactivity Parameters : Quantify reaction efficiency via UV irradiation (λ = 254 nm) and analyze geometric parameters (e.g., intermolecular distances <4.2 Å) critical for dimer formation .

Q. How can molecular docking predictions for this compound be validated experimentally in drug discovery studies?

- Methodology :

- Computational Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., Mycobacterium tuberculosis mtrA or katG). Prioritize compounds with docking scores ≤-3.0 kcal/mol and hydrogen bond interactions (e.g., with ARG167 or GLU126 residues) .

- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Compare results with docking scores to identify discrepancies (e.g., false positives due to solvation effects) .

Q. What methodologies address contradictions in photoreactivity data across different crystalline arrangements of 4-Aminocinnamic acid salts?

- Methodology :

- Data Reconciliation : Systematically vary crystallization conditions (solvent, temperature) to generate polymorphs. Analyze photoreactivity trends using XRD and density functional theory (DFT) calculations to correlate lattice energy with reaction feasibility .

- Statistical Modeling : Apply multivariate regression to identify key factors (e.g., anion size, hydrogen-bonding networks) influencing photoreactivity outcomes .

Q. How can pharmacokinetic (ADMET) properties of this compound be profiled for therapeutic potential?

- Methodology :

- In Silico Profiling : Use tools like SwissADME to predict absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test). Prioritize compounds with high gastrointestinal absorption and low P-glycoprotein efflux .

- In Vitro Testing : Conduct Caco-2 cell assays for permeability and hepatic microsome studies for metabolic stability. Compare results with computational predictions to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.